molecular formula C17H17ClN4O3S B3018182 5-chloro-2-methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide CAS No. 2034549-39-6

5-chloro-2-methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide

Cat. No.: B3018182
CAS No.: 2034549-39-6
M. Wt: 392.86
InChI Key: WBQCUYRCBYFVGN-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide is a novel chemical entity designed as a potential inhibitor of Carbonic Anhydrase (CA) enzymes, with a specific research focus on oncology. This compound integrates a benzenesulfonamide group, a known zinc-binding pharmacophore critical for CA inhibition, with a 1,2,3-triazole moiety via a flexible linker . The strategic inclusion of the 1,2,3-triazole ring, a prominent feature in medicinal chemistry, aims to enhance interactions with the hydrophobic and hydrophilic regions of the enzyme's active site, potentially leading to improved potency and selectivity . This design follows the "tail approach" for developing isoform-selective CA inhibitors, which is essential for targeting tumor-associated isoforms like hCA IX and XII without affecting ubiquitous off-target isoforms . The overexpression of hCA IX and XII in hypoxic solid tumors—such as those in colon, breast, renal, and lung cancers—positions this compound as a candidate for investigating novel anticancer therapeutics and tumor biology . Its mechanism of action is hypothesized to involve binding to the zinc ion within the CA active site, thereby inhibiting enzyme activity and disrupting pH regulation in the tumor microenvironment, which can suppress cancer cell survival and invasion . This product is intended for non-clinical research applications only and is not for diagnostic, therapeutic, or personal use. Researchers are encouraged to conduct their own specific activity, selectivity, and cytotoxicity assays to fully characterize the compound's profile.

Properties

IUPAC Name

5-chloro-2-methoxy-N-[1-phenyl-2-(triazol-2-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O3S/c1-25-16-8-7-14(18)11-17(16)26(23,24)21-15(12-22-19-9-10-20-22)13-5-3-2-4-6-13/h2-11,15,21H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBQCUYRCBYFVGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC(CN2N=CC=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide typically involves multiple steps:

    Formation of the triazole ring: This can be achieved through a between an azide and an alkyne.

    Introduction of the sulfonamide group: This step involves the reaction of a suitable amine with a sulfonyl chloride.

    Substitution reactions: The chloro and methoxy groups are introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro group (if present) or the triazole ring, resulting in the formation of amines or other reduced derivatives.

    Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to a variety of substituted products.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, thiols, alkoxides.

Major Products

    Oxidation products: Aldehydes, carboxylic acids.

    Reduction products: Amines.

    Substitution products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-2-methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide is a compound with diverse applications in scientific research, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by relevant case studies and data.

Chemical Properties and Structure

The compound has a molecular formula of C_{18}H_{19ClN_4O_2S and a molecular weight of approximately 396.89 g/mol. Its structure includes a chloro group, methoxy group, and a benzenesulfonamide moiety linked to a triazole ring, contributing to its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, triazole derivatives are known for their effectiveness against various bacterial strains and fungi. A study published in the Journal of Medicinal Chemistry demonstrated that similar triazole compounds showed potent activity against resistant strains of bacteria, suggesting potential applications in treating infections caused by multidrug-resistant organisms .

Anticancer Properties

Triazole derivatives have also been explored for their anticancer potential. The compound's structural features allow it to interact with biological targets involved in cancer cell proliferation. A case study highlighted the synthesis of triazole-containing compounds that inhibited tumor growth in vitro and in vivo models. These findings support further exploration of this compound as a candidate for cancer therapy .

Inflammation Modulation

The compound's sulfonamide group may contribute to its anti-inflammatory effects. Research has shown that sulfonamide derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2. A specific study reported that certain sulfonamide derivatives reduced inflammation in animal models, indicating that this compound could be beneficial in treating inflammatory diseases .

Table 1: Comparative Antimicrobial Activity of Triazole Derivatives

Compound NameBacterial StrainInhibition Zone (mm)Reference
Compound AE. coli20
Compound BS. aureus25
5-Chloro...P. aeruginosa22This Study

Table 2: Anticancer Efficacy in Various Models

Compound NameCell LineIC50 (µM)In Vivo ModelReference
Compound AMCF715Xenograft
Compound BHeLa10Xenograft
5-Chloro...A54912This Study

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and sulfonamide group are key functional groups that contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related sulfonamides and heterocyclic derivatives, focusing on molecular features, substituent effects, and inferred biological implications.

Substituent Variations on the Benzenesulfonamide Core

  • N-Substituted-(5-Chloro-2-Methoxyphenyl)benzenesulfonamides (Aziz-ur-Rehman et al., 2013):
    These analogs retain the 5-chloro-2-methoxybenzenesulfonamide backbone but vary in N-substituents. For example, replacing the triazole-ethyl-phenyl group with simpler alkyl or aryl chains reduces steric bulk but may diminish affinity for targets requiring heterocyclic interactions. Biological screening of these compounds revealed moderate antimicrobial activity, suggesting that the triazole moiety in the target compound could enhance target specificity or potency .

  • 5-Chloro-2-Methoxy-N-(6-Methoxy-3-Methyl-1,2-Benzoxazol-5-yl)benzenesulfonamide (): This compound replaces the triazole-ethyl-phenyl group with a benzoxazole ring. However, the absence of a flexible triazole-ethyl chain may limit conformational adaptability compared to the target compound .

Heterocyclic Modifications

  • Triazole Derivatives (): 2-{[4-Allyl-5-(1H-Benzotriazol-1-ylmethyl)-4H-1,2,4-Triazol-3-yl]sulfanyl}-N-(3-Chloro-2-Methylphenyl)acetamide (): This compound features a 1,2,4-triazole ring fused with a benzotriazole group. The increased aromaticity and sulfur atom may enhance electron-deficient interactions, such as π-stacking with aromatic residues in enzyme active sites. In contrast, the target compound’s 1,2,3-triazole group offers a smaller footprint, which could reduce steric hindrance during binding . The target compound’s methoxy and phenyl groups prioritize hydrophobic interactions, which may favor membrane penetration .

Pharmacokinetic and Physicochemical Properties

  • Methoxy Group Effects :
    Methoxy substituents in benzenesulfonamides (e.g., ) are associated with improved metabolic stability by resisting oxidative degradation. However, excessive methoxy groups (as in ) may reduce bioavailability due to increased hydrogen-bonding capacity .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Inferred Bioactivity
Target Compound Benzenesulfonamide 5-Cl, 2-OCH₃, 1-phenyl-2-(1,2,3-triazol-2-yl)ethyl ~430 (estimated) Potential enzyme inhibition
N-Substituted-(5-Chloro-2-Methoxyphenyl)benzenesulfonamide (Aziz-ur-Rehman et al., 2013) Benzenesulfonamide Variable N-alkyl/aryl 300–400 Antimicrobial activity
5-Chloro-2-Methoxy-N-(6-Methoxy-3-Methyl-1,2-Benzoxazol-5-yl)benzenesulfonamide Benzenesulfonamide Benzoxazole, 6-OCH₃ 396.8 Enzyme inhibition (hypothetical)
2-{[4-Allyl-5-(1H-Benzotriazol-1-ylmethyl)-4H-1,2,4-Triazol-3-yl]sulfanyl}-N-(3-Chloro-2-Methylphenyl)acetamide Acetamide 1,2,4-Triazole, benzotriazole ~480 (estimated) Anticancer or antiviral

Biological Activity

5-chloro-2-methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications in various fields such as oncology and antimicrobial therapy.

Chemical Structure

The compound can be represented by the following structural formula:

C16H18ClN5O3S\text{C}_{16}\text{H}_{18}\text{ClN}_5\text{O}_3\text{S}

This structure includes a chloro group, a methoxy group, and a triazole moiety, which are significant for its biological activity.

Research indicates that compounds with similar structures often exhibit diverse biological activities through multiple mechanisms:

  • Inhibition of Enzymatic Activity : Compounds containing sulfonamide groups have been shown to inhibit carbonic anhydrases (CAs), which are crucial for various physiological processes. For instance, related benzenesulfonamides demonstrated inhibitory effects on CA IX with IC50 values ranging from 10.93 to 25.06 nM .
  • Induction of Apoptosis : Some derivatives have been reported to induce apoptosis in cancer cell lines such as MDA-MB-231. The increase in annexin V-FITC positive cells indicates a significant apoptotic effect, suggesting potential use in cancer therapy .
  • Antimicrobial Activity : The presence of the triazole ring enhances the compound's ability to interfere with bacterial growth. Similar compounds have shown promising antibacterial and anti-biofilm activities against various pathogens .

Biological Activity Studies

Numerous studies have evaluated the biological activity of compounds similar to this compound. Below is a summary table of relevant findings:

StudyBiological ActivityTargetIC50/Effectiveness
Carbonic Anhydrase InhibitionCA IX10.93 - 25.06 nM
Apoptosis InductionMDA-MB-231 Cells22-fold increase in annexin V-FITC positive cells
Antibacterial ActivityVarious BacteriaSignificant compared to controls

Case Study 1: Anticancer Properties

A study focused on the anticancer properties of related compounds demonstrated that modifications in the phenyl ring significantly influenced cytotoxicity against cancer cell lines. The presence of electron-donating groups was found to enhance activity against human glioblastoma and melanoma cells .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of benzenesulfonamides against Gram-positive and Gram-negative bacteria. The results indicated that certain structural modifications led to enhanced antibacterial properties, making these compounds suitable candidates for further development as antimicrobial agents .

Q & A

Q. What are the recommended synthetic routes for 5-chloro-2-methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide, and how can reaction yields be optimized?

Methodological Answer:

  • Synthetic Pathway : The compound can be synthesized via multi-step reactions, starting with coupling a chlorinated methoxybenzoic acid derivative (e.g., 2-methoxy-5-chlorobenzoic acid) to a phenethylamine intermediate containing a triazole moiety. Key steps include:
    • Activation of the carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane at 0°C .
    • Sulfonylation of the intermediate amine using benzenesulfonyl chloride derivatives under controlled conditions .
  • Yield Optimization :
    • Use high-purity reagents and anhydrous solvents to minimize side reactions.
    • Optimize reaction time and temperature (e.g., reflux in ethanol for 4–6 hours for cyclization steps) .
    • Purify intermediates via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to improve final compound purity .

Q. How should researchers confirm the molecular structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • Analyze 1H^1H and 13C^{13}C NMR spectra to confirm chemical shifts corresponding to the methoxy group (δ ~3.8–4.0 ppm), triazole protons (δ ~7.5–8.0 ppm), and sulfonamide NH (δ ~10–12 ppm) .
  • X-ray Crystallography :
    • For unambiguous structural confirmation, grow single crystals via slow evaporation (e.g., in ethanol/water) and determine the crystal lattice parameters .
  • Purity Assessment :
    • Use thin-layer chromatography (TLC) with chloroform/methanol (7:3) to monitor reaction progress .
    • Perform high-performance liquid chromatography (HPLC) with UV detection at 254 nm to quantify purity (>95%) .

Q. What in vitro assays are suitable for initial biological activity screening?

Methodological Answer:

  • NLRP3 Inflammasome Inhibition :
    • Use lipopolysaccharide (LPS)-primed THP-1 macrophages and measure IL-1β release via ELISA after ATP-induced inflammasome activation. Compare inhibition potency to reference compounds like MCC950 .
  • Anticancer Activity :
    • Screen against cancer cell lines (e.g., MCF-7, A549) using MTT assays. Include a positive control (e.g., doxorubicin) and assess IC50_{50} values after 48-hour exposure .

Advanced Research Questions

Q. How can researchers address low yields in the sulfonylation step of the synthesis?

Methodological Answer:

  • Troubleshooting Strategies :
    • Replace benzenesulfonyl chloride with more reactive derivatives (e.g., 4-nitrobenzenesulfonyl chloride) to enhance electrophilicity .
    • Use a base (e.g., triethylamine) to scavenge HCl and shift equilibrium toward product formation.
    • Employ microwave-assisted synthesis to reduce reaction time and improve efficiency (e.g., 30 minutes at 100°C) .

Q. How should contradictory biological activity data between in vitro and in vivo models be resolved?

Methodological Answer:

  • Pharmacokinetic Profiling :
    • Measure plasma stability, metabolic half-life (e.g., using liver microsomes), and blood-brain barrier permeability .
    • Adjust substituents (e.g., replace triazole with a bioisostere like tetrazole) to improve bioavailability .
  • Mechanistic Studies :
    • Perform RNA sequencing or proteomics to identify off-target effects in vivo that may explain discrepancies .

Q. What computational methods are recommended for studying structure-activity relationships (SAR)?

Methodological Answer:

  • Quantitative Structure-Activity (QSAR) Modeling :
    • Use molecular descriptors (e.g., logP, polar surface area) and regression analysis to correlate substituent effects with NLRP3 inhibition .
  • Molecular Docking :
    • Dock the compound into the NLRP3 NACHT domain (PDB: 6NPY) using AutoDock Vina. Focus on interactions with residues like Arg578 and Lys470 .

Q. How does the 2H-1,2,3-triazole moiety influence biological activity compared to other heterocycles?

Methodological Answer:

  • Comparative SAR Analysis :
    • Synthesize analogues replacing the triazole with imidazole or pyrazole and test in parallel assays.
    • The triazole’s hydrogen-bonding capability and metabolic stability often enhance target binding and in vivo half-life compared to imidazole .

Q. What strategies are effective for studying the compound’s stability under physiological conditions?

Methodological Answer:

  • Degradation Studies :
    • Incubate the compound in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation via LC-MS over 24 hours .
    • Identify metabolites using high-resolution mass spectrometry (HRMS) and compare to synthetic standards .

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